potassium;oxido(dioxo)vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

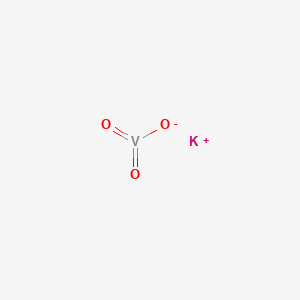

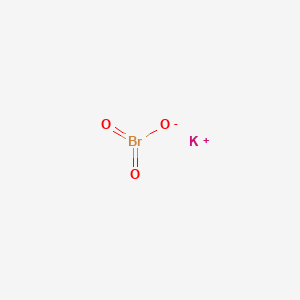

Potassium;oxido(dioxo)vanadium, also known as potassium metavanadate, is an inorganic compound with the molecular formula KO₃V. It is a colorless to pale green crystalline solid that is soluble in water. This compound is known for its role as a vanadium source in various chemical processes and its applications in different industries.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium;oxido(dioxo)vanadium can be synthesized through several methods. One common method involves the reaction of vanadium pentoxide (V₂O₅) with potassium hydroxide (KOH) in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the reactants. The resulting solution is then evaporated to obtain the crystalline product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting vanadium pentoxide with potassium carbonate (K₂CO₃) or potassium hydroxide. The reaction is conducted in large reactors, and the product is purified through crystallization and filtration processes. The final product is dried and packaged for use in various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium;oxido(dioxo)vanadium undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It can act as an oxidizing agent, participating in redox reactions where it is reduced to lower oxidation states of vanadium.

Substitution Reactions: It can undergo substitution reactions where the oxido or dioxo groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation-Reduction Reactions: Common reagents include reducing agents such as hydrogen peroxide (H₂O₂) and sulfur dioxide (SO₂). These reactions are typically carried out in aqueous solutions at controlled temperatures.

Substitution Reactions: Ligands such as ammonia (NH₃) or organic amines can be used in substitution reactions, often under reflux conditions.

Major Products Formed:

Oxidation-Reduction Reactions: The major products include various vanadium oxides and hydroxides, depending on the specific reaction conditions.

Substitution Reactions: The products include substituted vanadium complexes with different ligands.

Applications De Recherche Scientifique

Potassium;oxido(dioxo)vanadium has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation reactions and polymerization processes.

Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain diseases and conditions.

Industry: It is used in the production of ceramics, glass, and pigments. It also plays a role in the manufacturing of batteries, particularly potassium-ion batteries, where it serves as an electrode material.

Mécanisme D'action

The mechanism of action of potassium;oxido(dioxo)vanadium involves its ability to participate in redox reactions and interact with various molecular targets. In biological systems, it can mimic phosphate ions and inhibit enzymes such as protein tyrosine phosphatases. This inhibition can affect cellular signaling pathways and lead to various biological effects. In industrial applications, its redox properties enable it to act as a catalyst in chemical reactions, facilitating the conversion of reactants to products.

Comparaison Avec Des Composés Similaires

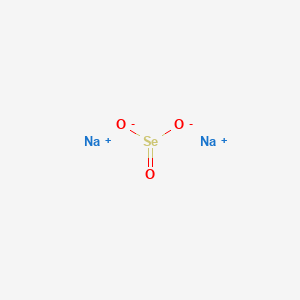

Potassium;oxido(dioxo)vanadium can be compared with other similar compounds, such as sodium metavanadate (NaVO₃) and ammonium metavanadate (NH₄VO₃). These compounds share similar chemical properties and applications but differ in their solubility, toxicity, and specific uses. For example:

Sodium Metavanadate: Similar to this compound, it is used in chemical synthesis and as a catalyst. it is more hygroscopic and has different solubility properties.

Ammonium Metavanadate: This compound is used in the ceramics and glass industries and has applications in catalysis. It is less toxic than this compound and has different handling and storage requirements.

Propriétés

IUPAC Name |

potassium;oxido(dioxo)vanadium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.3O.V/q+1;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFYGYJPBUKISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

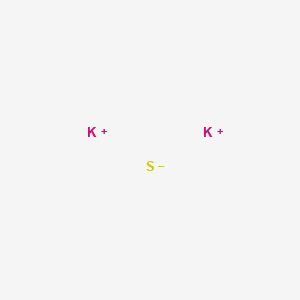

[O-][V](=O)=O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-][V](=O)=O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO3V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.038 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)